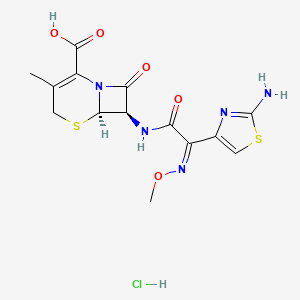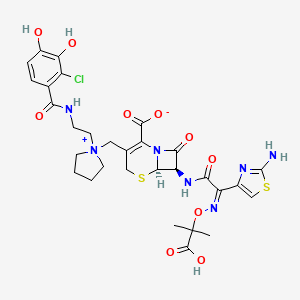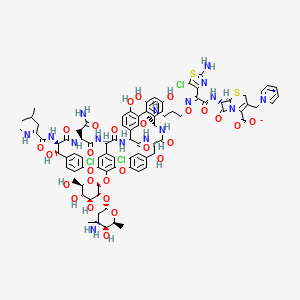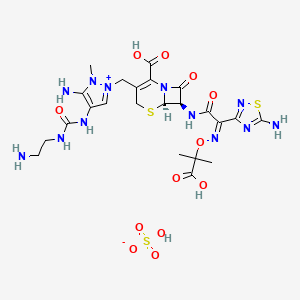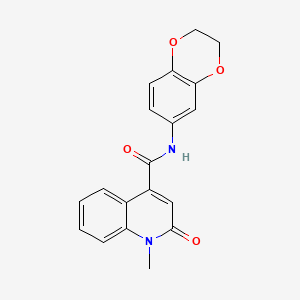
Chlortetracycline
Vue d'ensemble
Description
Chlortetracycline, également connue sous son nom commercial Aureomycin, est un antibiotique de la famille des tétracyclines qui a été le premier de sa classe à être découvert. Elle a été identifiée en 1945 par Benjamin Minge Duggar aux Laboratoires Lederle sous la supervision de Yellapragada Subbarow . La this compound est produite par la bactérie Streptomyces aureofaciens et est connue pour son activité antibactérienne à large spectre .
Applications De Recherche Scientifique
Chlortetracycline has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of tetracyclines and their derivatives.
Biology: this compound is used in molecular biology research to study protein synthesis and bacterial resistance mechanisms.
Medicine: It is used to treat various bacterial infections in both humans and animals. .
Mécanisme D'action
Target of Action
Chlortetracycline, like other tetracyclines, primarily targets the 30S subunit of bacterial ribosomes . This subunit plays a crucial role in protein synthesis, making it an effective target for inhibiting bacterial growth and reproduction .
Mode of Action
This compound competes for the A site of the bacterial ribosome . This site is where the transfer RNA (tRNA) carrying amino acids binds during protein synthesis. By binding to the A site, this compound prevents the tRNA from adding more amino acids to the peptide chain . This competition inhibits protein synthesis, ultimately inhibiting the growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. By binding to the A site of the bacterial ribosome, this compound disrupts the elongation phase of protein synthesis . This disruption prevents the addition of new amino acids to the growing peptide chain, leading to incomplete proteins and inhibiting bacterial growth and reproduction .
Pharmacokinetics
This compound belongs to the first group of tetracyclines, characterized by poor absorption after food . It undergoes minimal or no metabolism and is excreted in urine and feces either unchanged or in a microbiologically inactive form . The bioavailability of this compound is around 30%, and it has a protein binding capacity of 50 to 55% . It is metabolized in the gastrointestinal tract and the liver (about 75%), and its elimination half-life ranges from 5.6 to 9 hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By preventing the addition of new amino acids to the peptide chain, this compound disrupts protein synthesis, which is essential for bacterial growth and reproduction . This bacteriostatic effect makes this compound an effective antibiotic for treating various infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the environment due to its use in aquaculture, livestock, and human disease prevention can lead to antibiotic resistance, posing a threat to aquatic and terrestrial biodiversity . Furthermore, the degradation of this compound in the environment can lead to the formation of degradation products with unknown toxicity and environmental fate . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
Chlortetracycline plays a crucial role in inhibiting bacterial growth by interfering with protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . This compound interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process.
Cellular Effects
This compound affects various types of cells by inhibiting protein synthesis, which is essential for cell growth and function. In bacterial cells, this inhibition leads to a bacteriostatic effect, preventing the bacteria from multiplying. In eukaryotic cells, this compound can impact mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This can lead to disruptions in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 30S ribosomal subunit of bacteria. This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain. The inhibition of protein synthesis ultimately inhibits the growth and reproduction of bacterial cells as necessary proteins cannot be synthesized . This compound’s binding interactions with ribosomal RNA and proteins are critical to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable in dry form but can degrade in aqueous solutions, especially at higher pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to the development of antibiotic resistance in bacterial populations . Additionally, prolonged use can result in the accumulation of the antibiotic in tissues, potentially leading to adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating bacterial infections in animals. At higher doses, it can cause toxic effects such as liver and kidney impairment, inhibition of bone and tooth mineralization, and discoloration of teeth . Threshold effects have been observed, where low doses are effective without causing significant adverse effects, while high doses can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the tricarboxylic acid cycle, pyruvate metabolism, and glycolysis/gluconeogenesis. Under this compound stress, these pathways can fluctuate sharply, affecting the overall metabolic flux and metabolite levels in bacterial cells . The antibiotic can also interact with enzymes and cofactors involved in these pathways, further influencing cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a volume of distribution of approximately 100 liters and reaches peak plasma concentration in about 3 hours after oral administration . This compound can bind to plasma proteins and is distributed to various tissues, including the liver, kidneys, and bones. Its transport and distribution are influenced by factors such as lipophilicity and the presence of transporters and binding proteins.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis. It can also localize to mitochondria in eukaryotic cells, affecting mitochondrial protein synthesis and function. The antibiotic’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La chlortetracycline est généralement produite par fermentation de Streptomyces aureofaciens. Le processus implique la culture de la bactérie dans un milieu approprié, suivie de l'extraction et de la purification de l'antibiotique. Le bouillon de fermentation est acidifié, filtré et soumis à diverses étapes de purification pour isoler la this compound .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique une fermentation à grande échelle. Le liquide de fermentation est purifié, et de l'acide chlorhydrique est ajouté pour convertir l'antibiotique en sa forme chlorhydrate. Le processus comprend des étapes telles que l'acidification, la filtration, la sédimentation, la cristallisation et le séchage pour obtenir du chlorhydrate de this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La chlortetracycline subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de produits de dégradation.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : La this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'ozone.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .
Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la chimie des tétracyclines et de leurs dérivés.
Biologie : La this compound est utilisée dans la recherche en biologie moléculaire pour étudier la synthèse des protéines et les mécanismes de résistance bactérienne.
Médecine : Elle est utilisée pour traiter diverses infections bactériennes chez l'homme et l'animal. .
Mécanisme d'action
La this compound exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries. Elle se lie de manière réversible à la sous-unité ribosomique 30S, bloquant la fixation de l'aminoacyl-ARNt au complexe ARNm-ribosome. Cela empêche l'ajout d'acides aminés à la chaîne peptidique en croissance, inhibant finalement la croissance et la reproduction bactériennes .
Comparaison Avec Des Composés Similaires
La chlortetracycline fait partie de la famille des tétracyclines, qui comprend d'autres composés tels que :
- Tétracycline
- Oxytétracycline
- Doxycycline
- Minocycline
- Tigecycline
Unicité
La this compound a été la première tétracycline à être découverte et possède un atome de chlore unique à la position 7 de sa structure, ce qui la distingue des autres tétracyclines. Cette différence structurelle contribue à ses propriétés pharmacologiques spécifiques et à son spectre d'activité .
Références
Propriétés
IUPAC Name |
7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-62-5 | |
| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


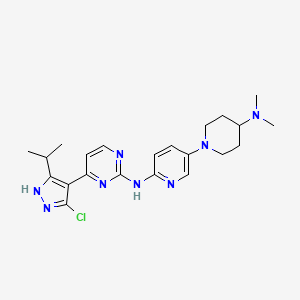

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)
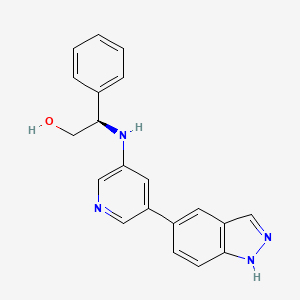
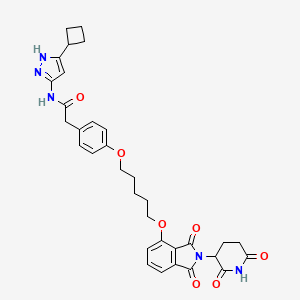
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)
